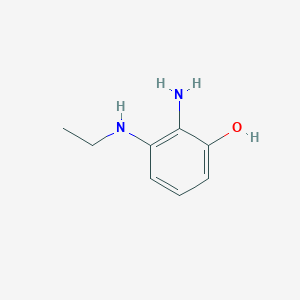

2-Amino-3-(ethylamino)phenol

Description

Structure

3D Structure

Properties

CAS No. |

177478-31-8 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-amino-3-(ethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,10-11H,2,9H2,1H3 |

InChI Key |

BQMICSCSADVJQA-UHFFFAOYSA-N |

SMILES |

CCNC1=C(C(=CC=C1)O)N |

Canonical SMILES |

CCNC1=C(C(=CC=C1)O)N |

Synonyms |

Phenol, 2-amino-3-(ethylamino)- |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathway for 2-Amino-3-(ethylamino)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthesis pathway for 2-Amino-3-(ethylamino)phenol, a molecule of interest for various research and development applications. The synthesis is conceptualized as a two-step process, commencing with the nucleophilic aromatic substitution of a readily available starting material, followed by a reduction step. This document provides a comprehensive overview of the proposed methodology, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence starting from 2-chloro-3-nitrophenol. The initial step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by ethylamine. The electron-withdrawing nature of the nitro group in the ortho position activates the aryl halide towards this substitution. The subsequent step involves the reduction of the nitro group to an amine, yielding the final product.

An In-depth Technical Guide to the Physicochemical Properties of Aminophenol Derivatives

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core physicochemical properties, their determination, and potential biological relevance of aminophenol derivatives.

Physicochemical Properties of Aminophenol Analogs

The following table summarizes the available quantitative data for compounds structurally related to 2-Amino-3-(ethylamino)phenol. These analogs provide a baseline for estimating the properties of the target compound.

| Property | 2-Amino-3-ethyl-phenol | 2-Amino-3-methylphenol | 3-(Ethylamino)phenol | 2-Amino-3-nitrophenol |

| Molecular Formula | C₈H₁₁NO | C₇H₉NO | C₈H₁₁NO | C₆H₆N₂O₃ |

| Molecular Weight | 137.18 g/mol | 123.15 g/mol | 137.18 g/mol | 154.12 g/mol |

| Melting Point | Not Available | 149-152 °C | Not Available | 212-213 °C |

| Boiling Point | Not Available | Not Available | Not Available | Not Available |

| LogP (calculated) | 1.7 | Not Available | Not Available | Not Available |

| Appearance | Not Available | Light yellow solid | Neat | Brown-red powder |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for key experiments to determine the physicochemical properties of aminophenol derivatives.

2.1. Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[1]

-

Principle: The temperature at which a solid transitions to a liquid is its melting point. Impurities typically lower and broaden the melting point range.[2]

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.[2]

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of about 2-3 mm.[1]

-

The capillary tube is placed in a melting point apparatus.[3]

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[2][3]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[4]

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]

-

2.2. Boiling Point Determination

The boiling point is a key physical constant for a liquid compound.[5]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

-

Apparatus: Thiele tube or other heating bath, thermometer, small test tube (fusion tube), capillary tube sealed at one end.[6][7]

-

Procedure:

-

A few drops of the liquid sample are placed in a fusion tube.[6]

-

A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[7]

-

The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube with paraffin oil).[6][7]

-

The bath is heated slowly and steadily.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

-

2.3. Solubility Determination

Solubility provides insights into the polarity and potential interactions of a compound.[8]

-

Principle: The "like dissolves like" principle states that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[9]

-

Apparatus: Test tubes, vortex mixer (optional), various solvents (e.g., water, ethanol, diethyl ether, aqueous acid, and base).[10]

-

Procedure:

-

A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.5 mL) is added.

-

The mixture is agitated vigorously.

-

The mixture is observed to determine if the compound has dissolved completely, partially, or not at all.

-

This process is repeated with a range of solvents of varying polarity and pH to create a solubility profile.[10]

-

2.4. pKa Determination by Potentiometric Titration

The pKa value quantifies the acidity of a compound.[11]

-

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.[12][13]

-

Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer.[11]

-

Procedure:

-

A known concentration of the aminophenol derivative is dissolved in a suitable solvent (often a water-cosolvent mixture).[11]

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.[11]

-

The pH of the solution is recorded after each addition of the titrant.[12]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.[13]

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[13]

-

2.5. LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity.[14]

-

Principle: LogP is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[15]

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, n-octanol, and water (or buffer).[14][16]

-

Procedure:

-

A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.[16]

-

The mixture is placed in a separatory funnel and shaken vigorously to allow for partitioning between the two phases.[14][16]

-

The mixture is allowed to stand until the two phases have completely separated.[16]

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[14]

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.[15]

-

Mandatory Visualizations

3.1. Synthesis Workflow

The following diagram illustrates a general synthetic pathway for 2-amino-3-substituted phenols, which is a common structural motif in medicinal chemistry.

Caption: General workflow for the synthesis of 2-amino-3-substituted phenols.

3.2. Biological Pathway

Paracetamol (acetaminophen), a p-aminophenol derivative, is a widely used analgesic. Its metabolism is a critical aspect of its pharmacology and toxicology, making it a relevant pathway for drug development professionals.[17] The following diagram outlines the primary metabolic pathways of paracetamol.[18]

Caption: Primary metabolic pathways of the p-aminophenol derivative, paracetamol.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. google.com [google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. nps.org.au [nps.org.au]

- 18. Paracetamol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Amino-3-(ethylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(ethylamino)phenol, a substituted aminophenol of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document leverages information from structurally similar compounds to predict its chemical properties, outline potential synthetic routes, and discuss its prospective biological significance. This guide is intended to serve as a foundational resource for researchers and developers, offering detailed hypothetical experimental protocols and conceptual frameworks to stimulate further investigation into this and related compounds.

Chemical Identifiers and Properties

While a specific CAS number for this compound is not readily found in public databases, we can deduce its fundamental properties based on its structure. For comparative purposes, data for the closely related compound, 2-Amino-3-ethyl-phenol, is provided.

| Identifier | This compound (Predicted) | 2-Amino-3-ethyl-phenol (Reference) |

| IUPAC Name | This compound | 2-Amino-3-ethylphenol[1] |

| Synonyms | 3-(Ethylamino)-2-aminophenol | - |

| CAS Number | Not Assigned | 398136-39-5[1] |

| Molecular Formula | C₈H₁₂N₂O | C₈H₁₁NO[1] |

| Molecular Weight | 152.19 g/mol | 137.18 g/mol [1] |

| Canonical SMILES | CCNC1=C(C=CC=C1O)N | CCC1=C(C(=CC=C1)O)N |

| InChI Key | (Predicted) | LVIDDVVDZXNNRD-UHFFFAOYSA-N[1] |

| Predicted XLogP3 | ~1.5 | 1.7 |

| Predicted Hydrogen Bond Donors | 3 | 2 |

| Predicted Hydrogen Bond Acceptors | 3 | 2 |

Potential Synthetic Pathways

The synthesis of this compound can be approached through several established methods for the preparation of substituted aminophenols. Below are detailed hypothetical protocols for two plausible synthetic routes.

Route 1: Reductive Amination of 2-Amino-3-hydroxynitrobenzene

This pathway involves the initial synthesis of a nitrophenol precursor followed by selective reduction and amination.

Experimental Protocol:

-

Nitration of 3-Ethylphenol: To a solution of 3-ethylphenol in glacial acetic acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0-5°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured onto ice, and the resulting 2-nitro-3-ethylphenol is filtered, washed with cold water, and recrystallized from ethanol.

-

Oxidation to 2-Nitro-3-aminophenol: The ethyl group of 2-nitro-3-ethylphenol is oxidized to an acetyl group and subsequently converted to an amino group via a multi-step process involving oxidation, Beckmann rearrangement, and hydrolysis.

-

Reductive Amination: The resulting 2-nitro-3-aminophenol is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation (e.g., H₂/Pd-C) to yield this compound. The product is purified by column chromatography.

Caption: Proposed synthesis of this compound via reductive amination.

Route 2: Direct Amination of a Dihalogenated Phenol Precursor

This approach utilizes sequential nucleophilic aromatic substitution reactions.

Experimental Protocol:

-

Synthesis of 1,2-Difluoro-3-benzyloxybenzene: Starting from 3-benzyloxyphenol, ortho-difluorination is achieved using a suitable fluorinating agent.

-

First Amination: The difluorinated intermediate is reacted with an excess of aqueous ammonia under high pressure and temperature in the presence of a copper catalyst to selectively substitute one fluorine atom with an amino group, yielding 2-amino-1-fluoro-3-benzyloxybenzene.

-

Second Amination: The resulting compound is then reacted with ethylamine under similar conditions to replace the second fluorine atom, yielding 2-amino-3-(ethylamino)-benzyloxybenzene.

-

Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (H₂/Pd-C) to afford the final product, this compound. Purification is achieved by recrystallization or column chromatography.

Caption: Alternative synthesis of this compound via sequential amination.

Potential Biological Significance and Signaling Pathways

Aminophenol derivatives are known to possess a wide range of biological activities, often acting as antioxidants, enzyme inhibitors, or ligands for various receptors. The structural features of this compound, specifically the presence of vicinal amino groups and a hydroxyl group on a benzene ring, suggest several potential areas of biological relevance.

Antioxidant and Radical Scavenging Activity

The phenol and amino groups can participate in redox reactions, suggesting that this compound may act as a potent antioxidant.

Hypothetical Mechanism of Action:

The compound could donate hydrogen atoms from its hydroxyl and amino groups to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions. The resulting radical would be stabilized by resonance within the aromatic ring.

Caption: Proposed antioxidant mechanism of this compound.

Potential as a Precursor for Bioactive Heterocycles

The 1,2,3-trisubstituted aromatic core of this compound is a versatile scaffold for the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and phenoxazines, many of which exhibit significant pharmacological properties.

Experimental Workflow for Heterocycle Synthesis:

-

Condensation Reaction: React this compound with a suitable carboxylic acid, aldehyde, or ketone in the presence of a catalyst (e.g., polyphosphoric acid) to induce cyclization.

-

Purification: The resulting heterocyclic product is isolated and purified using standard techniques like recrystallization or chromatography.

-

Biological Screening: The synthesized library of heterocycles is then screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Caption: Workflow for the synthesis and screening of bioactive heterocycles.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide provides a theoretical framework for its synthesis and potential applications based on the known chemistry of analogous compounds. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough investigation of its physicochemical properties and biological activities. The insights gained from such studies could pave the way for its application in the development of novel pharmaceuticals and advanced materials. For research use only. Not for human or veterinary use.

References

An In-depth Technical Guide to Substituted 2-Aminophenols

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of substituted 2-aminophenols, with a primary focus on 2-Amino-3-ethylphenol. Due to the limited availability of data on 2-Amino-3-(ethylamino)phenol in major chemical databases, this document addresses the potential that the query may refer to the structurally similar and well-documented compound, 2-Amino-3-ethylphenol. Comparative information is also provided for the related compound, 2-Amino-3-(methylamino)phenol, to offer a broader context for researchers in the field. The guide includes a summary of quantitative data, detailed experimental protocols for synthesis, and visualizations of chemical structures and reaction pathways to support advanced research and development.

Chemical Identity and Structure

Initial searches for "this compound" did not yield a conclusive entry in established chemical databases. However, the structurally related compound, 2-Amino-3-ethylphenol , is well-documented.[1][2] It is plausible that "ethylamino" was a transcriptional error for "ethyl". This guide will focus on 2-Amino-3-ethylphenol and provide data on 2-Amino-3-(methylamino)phenol for comparative purposes.

The IUPAC name for the primary compound of interest is 2-amino-3-ethylphenol .[2] It is a derivative of aminophenol, which is an aromatic compound containing both an amino (-NH₂) and a hydroxyl (-OH) functional group attached to a benzene ring.[1] In this specific structure, an amino group is located at the second position and an ethyl (-CH₂CH₃) group is at the third position of the phenol ring.[1]

A related compound for which data is available is 2-amino-3-(methylamino)phenol .[3] This compound features a methylamino (-NHCH₃) group at the third position.

Physicochemical Properties

The following table summarizes the key quantitative data for 2-Amino-3-ethylphenol, sourced from the PubChem database.[2]

| Property | Value |

| IUPAC Name | 2-amino-3-ethylphenol |

| CAS Number | 398136-39-5 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| InChI Key | LVIDDVVDZXNNRD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=CC=C1)O)N |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-3-ethylphenol can be achieved through several routes, primarily involving the reduction of a corresponding nitro compound or the direct amination of a phenol derivative.[1]

Catalytic Reduction of 2-Nitro-3-ethylphenol

One of the most common methods for synthesizing 2-Amino-3-ethylphenol is the catalytic reduction of 2-nitro-3-ethylphenol.[1]

Experimental Protocol:

-

Reaction Setup: 2-nitro-3-ethylphenol is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a reaction vessel.

-

Catalyst Addition: A palladium-based catalyst, typically palladium on carbon (Pd/C), is added to the mixture.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is allowed to proceed under a hydrogen atmosphere, often with stirring, until the reduction of the nitro group to an amino group is complete.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or chromatography to obtain pure 2-Amino-3-ethylphenol.

Direct Amination of 3-Ethylphenol

A more atom-economical approach is the direct amination of 3-ethylphenol.[1]

Experimental Protocol:

-

Reaction Setup: 3-ethylphenol is placed in a high-pressure reactor with a suitable catalyst, such as a copper or palladium-based catalyst.

-

Amination: Ammonia is introduced into the reactor, and the reaction is carried out under high temperature and pressure.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified using standard techniques.

Applications and Research Context

Aminophenols are a class of compounds recognized for their reactivity, which is conferred by the electron-donating properties of both the amino and hydroxyl groups.[1] This makes them valuable intermediates in a variety of chemical syntheses, including the production of pharmaceuticals, dyes, and polymers. The specific steric and electronic properties imparted by the ethyl group in 2-Amino-3-ethylphenol make it a unique building block for advanced organic synthesis.[1]

Conclusion

References

molecular weight and formula of 2-Amino-3-(ethylamino)phenol

An In-depth Technical Guide to 2-Amino-3-ethyl-phenol

Disclaimer: This technical guide provides information on 2-Amino-3-ethyl-phenol . No public domain data was found for the compound "2-Amino-3-(ethylamino)phenol". It is presumed that "this compound" may be a misnomer for the structurally similar and documented compound, 2-Amino-3-ethyl-phenol, which is the subject of this document.

Core Compound Information

2-Amino-3-ethyl-phenol is an aromatic organic compound containing both an amino and a hydroxyl functional group, classifying it as an aminophenol.[1] The presence of an ethyl group at the third position influences its steric and electronic properties.[1] This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a synthetic intermediate for more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of 2-Amino-3-ethyl-phenol are summarized in the table below. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[2] |

| Molecular Weight | 137.18 g/mol | PubChem[2] |

| IUPAC Name | 2-amino-3-ethylphenol | PubChem[2] |

| CAS Number | 398136-39-5 | PubChem[2] |

| Canonical SMILES | CCC1=C(C(=CC=C1)O)N | PubChem |

| InChI Key | LVIDDVVDZXNNRD-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 1.7 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Synthesis of 2-Amino-3-ethyl-phenol

The synthesis of 2-Amino-3-ethyl-phenol can be achieved through several synthetic routes. The most common and effective method is the catalytic reduction of the corresponding nitro compound, 2-nitro-3-ethylphenol.[1] An alternative, more atom-economical approach is the direct amination of 3-ethylphenol.[1]

Experimental Protocol: Catalytic Reduction of 2-nitro-3-ethylphenol

This protocol details the synthesis of 2-Amino-3-ethyl-phenol via the catalytic hydrogenation of 2-nitro-3-ethylphenol using a palladium on carbon (Pd/C) catalyst.

Materials:

-

2-nitro-3-ethylphenol

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH), reagent grade

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitro-3-ethylphenol in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% with respect to the starting material.

-

Degassing: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for small-scale reactions) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. The filtration should be done in a well-ventilated hood as the catalyst can be pyrophoric.

-

Solvent Removal: Wash the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2-Amino-3-ethyl-phenol.

Caption: Workflow for the synthesis of 2-Amino-3-ethyl-phenol.

Potential Biological Role and Signaling Pathways

While direct evidence for the biological activity of 2-Amino-3-ethyl-phenol is limited, the broader class of aminophenols has been investigated as ligands for various biological targets. Notably, structural analogs have shown affinity for adenosine receptors, suggesting that 2-Amino-3-ethyl-phenol could potentially interact with these G protein-coupled receptors (GPCRs).[1]

Adenosine receptors play crucial roles in regulating a wide array of physiological processes. There are four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase and increase cAMP levels.[1]

References

Spectroscopic and Structural Characterization of 2-Amino-3-(ethylamino)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 2-Amino-3-(ethylamino)phenol. Due to the absence of published experimental data for this specific molecule, this document focuses on predicted spectroscopic data, detailed experimental protocols for obtaining such data, and the logical workflows involved in the structural elucidation of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and computational chemistry.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | t | 1H | Ar-H |

| ~6.5 | d | 1H | Ar-H |

| ~4.5-5.5 | br s | 1H | OH |

| ~3.6-4.2 | br s | 2H | Ar-NH₂ |

| ~3.1 | q | 2H | -CH₂-CH₃ |

| ~2.8-3.2 | br s | 1H | -NH-CH₂ |

| ~1.2 | t | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C-OH |

| ~138 | Ar-C-NH₂ |

| ~125 | Ar-C-NH(Et) |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~40 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Strong, Broad | O-H stretch |

| 3400-3200 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3350-3250 | Medium, Sharp (singlet) | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2975-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | C=C aromatic ring stretch |

| 1520-1480 | Strong | N-H bend (primary amine) |

| 1300-1200 | Strong | C-O stretch (phenol) |

| 1250-1180 | Medium | C-N stretch (aromatic amine) |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 123 | [M - C₂H₅]⁺ |

| 108 | [M - C₂H₅N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a novel aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A 90° pulse angle with proton decoupling is standard. A wider spectral width (e.g., 0-220 ppm) is required, and a significantly larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (optional but recommended): Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to aid in definitive structural assignment.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform a baseline correction and label the major peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

If fragmentation data is desired, perform tandem MS (MS/MS) experiments.

-

Visualizations

The following diagrams illustrate the logical workflows and structural relationships relevant to the characterization of this compound.

Technical Guide on the Solubility and Stability of 2-Amino-3-(ethylamino)phenol

Disclaimer: Publicly available experimental data on the solubility and stability of 2-Amino-3-(ethylamino)phenol is limited. This guide provides a comprehensive overview based on the known chemistry of aminophenols and general methodologies for determining these properties. The presented data for related compounds and the experimental protocols are intended to serve as a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its chemical structure, which features a phenolic hydroxyl group, a primary amino group, and a secondary ethylamino group on a benzene ring. These functional groups are expected to significantly influence its solubility and stability.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C8H12N2O | - |

| Molecular Weight | 152.19 g/mol | - |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 10, while the amino groups will have pKa values in the range of 4-5 and 10-11, respectively. | General knowledge of phenol and amine chemistry. |

| LogP (Octanol-Water Partition Coefficient) | The presence of polar amino and hydroxyl groups suggests a relatively low LogP value, indicating some degree of hydrophilicity. | Structural similarity to other aminophenols. |

| Appearance | Likely a solid at room temperature, which may darken upon exposure to air and light due to oxidation. | General property of aminophenol compounds. |

Solubility Profile

The solubility of this compound is dictated by its ability to form hydrogen bonds via its hydroxyl and amino groups, and its potential to ionize in acidic or basic solutions.

Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The polar functional groups can form hydrogen bonds with water. Solubility is expected to be pH-dependent. |

| Aqueous Acid (e.g., HCl) | Soluble | The amino groups will be protonated to form soluble ammonium salts. |

| Aqueous Base (e.g., NaOH) | Soluble | The phenolic hydroxyl group will be deprotonated to form a soluble phenoxide salt. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can act as both hydrogen bond donors and acceptors. |

| Acetone, Ethyl Acetate | Moderately soluble | Polar aprotic solvents. |

| Hexane, Toluene | Insoluble | Non-polar solvents are unlikely to solvate the polar functional groups effectively. |

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the aqueous solubility of a compound like this compound using the shake-flask method, followed by quantification using UV-Vis spectroscopy.

Materials:

-

This compound

-

Distilled or deionized water

-

pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dilute acid) of a known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Equilibrium Solubility Measurement: Add an excess amount of solid this compound to a known volume of water in a sealed container.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with the appropriate solvent if necessary, and measure its absorbance using the UV-Vis spectrophotometer.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the aqueous solubility at the specified temperature.

Stability Profile and Degradation Pathways

Aminophenols are known to be susceptible to degradation, primarily through oxidation. The presence of multiple electron-donating groups in this compound makes it particularly prone to oxidative degradation.

Potential Stability Issues

| Condition | Potential Effect | Likely Degradation Products |

| Oxidation (Air, Oxidizing Agents) | Rapid degradation, leading to coloration (e.g., brown or black). | Formation of quinone-imine structures and subsequent polymerization. |

| Light (Photostability) | May accelerate oxidative degradation. | Similar to oxidation products. |

| High Temperature | May lead to decomposition, especially in the presence of oxygen. | Various decomposition products depending on the atmosphere. |

| Acidic pH | Generally more stable against oxidation as the amino groups are protonated. | - |

| Alkaline pH | Less stable, as the phenoxide ion is more susceptible to oxidation. | Oxidative degradation products. |

Experimental Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol describes a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method as per ICH guidelines.[1][2][3][4]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase (e.g., phosphate, acetate)

-

HPLC system with a UV or photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 M to 1 M). Heat the solution (e.g., at 60-80 °C) for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound and add NaOH (e.g., 0.1 M to 1 M). Heat as above and neutralize before analysis.

-

Oxidation: Treat a solution of the compound with H2O2 (e.g., 3-30%) at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C).

-

Photodegradation: Expose a solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Development of a Stability-Indicating HPLC Method:

-

Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a gradient elution method using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[5][6]

-

Method Optimization: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.[5][6] Adjust mobile phase pH, gradient profile, and column temperature to optimize the separation. A PDA detector is useful for assessing peak purity.

-

Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

-

Visualizations

Predicted Metabolic Pathway

Caption: Predicted metabolic pathway for this compound.

Workflow for Stability-Indicating Method Development

Caption: Workflow for stability-indicating HPLC method development.

Logical Flow for Solubility Prediction

Caption: Logical relationship for predicting aminophenol solubility.

References

The Dual Reactivity of Amino and Hydroxyl Groups: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical properties, reactivity, and strategic importance of amino and hydroxyl functional groups in the context of pharmacology and drug design.

This technical guide provides a comprehensive overview of the potential reactivity of amino and hydroxyl groups, tailored for researchers, scientists, and professionals in drug development. Understanding the nuanced behavior of these ubiquitous functional groups is paramount for designing effective and safe therapeutic agents. This document delves into the fundamental principles governing their reactivity, presents key quantitative data, outlines detailed experimental protocols for their characterization, and visualizes their roles in critical biological pathways.

Core Concepts of Amino and Hydroxyl Group Reactivity

Amino (–NH₂) and hydroxyl (–OH) groups are fundamental to the structure and function of a vast array of organic molecules, including a majority of pharmaceuticals. Their reactivity is primarily governed by the lone pairs of electrons on the nitrogen and oxygen atoms, respectively, and the polarity of the N-H and O-H bonds.

Amino Groups: The nitrogen atom in an amino group possesses a lone pair of electrons, making it both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron pair donor). This dual nature allows amines to act as potent nucleophiles, readily participating in reactions with electrophiles.[1][2] The basicity of amines is a critical factor in drug design, influencing properties such as solubility and the ability to form ionic interactions with biological targets.[2] Primary, secondary, and tertiary amines exhibit distinct reactivity profiles.[3] Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring.

Hydroxyl Groups: The hydroxyl group is characterized by a polar O-H bond, with the oxygen atom being more electronegative than hydrogen. This polarity allows hydroxyl groups to participate in hydrogen bonding, which significantly impacts the physical properties of molecules, such as boiling point and solubility.[4] The oxygen atom, with its lone pairs, also confers nucleophilic character to the hydroxyl group. Alcohols can act as weak acids, donating a proton from the hydroxyl group.[2] Phenols, where the hydroxyl group is attached to an aromatic ring, are more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion.

Quantitative Data on Reactivity

A quantitative understanding of the reactivity of amino and hydroxyl groups is essential for predictive modeling and rational drug design. Key parameters include pKa values, bond dissociation energies, and reaction rate constants.

pKa Values

The pKa value is a measure of the acidity of a compound. For amines, the pKa of the conjugate acid (R-NH₃⁺) is typically considered, with a higher pKa indicating a stronger base. For hydroxyl compounds, a lower pKa indicates a stronger acid.

| Compound Type | Structure | Approximate pKa of Conjugate Acid |

| Primary Aliphatic Amine | R-NH₂ | 10.6 - 11.2 |

| Secondary Aliphatic Amine | R₂NH | 10.9 - 11.3 |

| Tertiary Aliphatic Amine | R₃N | 9.8 - 10.8 |

| Aromatic Amine (Aniline) | C₆H₅-NH₂ | 4.6 |

| Compound Type | Structure | Approximate pKa |

| Primary Alcohol | R-CH₂-OH | 16 - 18 |

| Secondary Alcohol | R₂CH-OH | 17 - 19 |

| Tertiary Alcohol | R₃C-OH | 18 - 20 |

| Phenol | C₆H₅-OH | ~10 |

Bond Dissociation Energies (BDEs)

Bond dissociation energy is the energy required to homolytically cleave a bond. It provides insight into the stability of the bond and the propensity for radical reactions.

| Bond | Compound Type | Approximate BDE (kcal/mol) |

| N-H | Primary Amine | ~101 |

| N-H | Secondary Amine | ~98 |

| O-H | Primary Alcohol | ~104 |

| O-H | Secondary Alcohol | ~103 |

| O-H | Tertiary Alcohol | ~102 |

| O-H | Phenol | ~87.5 |

Reaction Rate Constants

Reaction rate constants (k) quantify the speed of a chemical reaction. Below are representative second-order rate constants for common reactions involving amino and hydroxyl groups.

Table 3: Representative Second-Order Rate Constants for SN2 Reactions of Primary Amines with Bromoalkanes

| Amine | Alkyl Bromide | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| n-Propylamine | 1-Bromopropane | Acetone | 25 | 1.3 x 10⁻³ |

| Ethylamine | Bromoethane | Ethanol | 25 | 5.0 x 10⁻⁴ |

| Methylamine | Bromomethane | Water | 25 | 1.4 x 10⁻² |

Table 4: Representative Rate Constants for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | k (M⁻¹h⁻¹) |

| Acetic Acid | Methanol | H₂SO₄ | 60 | 4.7 x 10⁻⁴ |

| Acetic Acid | Ethanol | H₂SO₄ | 60 | 2.16 x 10⁻⁵ |

| Propanoic Acid | Methanol | H₂SO₄ | 60 | 4.2 x 10⁻⁴ |

Experimental Protocols

Accurate characterization of amino and hydroxyl groups is crucial in drug development and quality control. The following are detailed methodologies for key qualitative and quantitative assays.

Qualitative Test for Primary Amines: Carbylamine Test

Principle: Primary amines react with chloroform in the presence of a strong base to form isocyanides (carbylamines), which have a characteristic foul odor. Secondary and tertiary amines do not give a positive result.[5]

Materials:

-

Test substance

-

Chloroform

-

Ethanolic potassium hydroxide (KOH) solution

-

Test tubes

-

Heating apparatus (water bath)

Procedure:

-

In a clean, dry test tube, dissolve a small amount (a few drops or crystals) of the test substance in ethanol.

-

Add a few drops of chloroform to the test tube.

-

Carefully add 2-3 mL of ethanolic KOH solution.

-

Gently warm the mixture in a water bath for 1-2 minutes.

-

Carefully waft the vapors towards your nose to detect any odor. A strong, unpleasant odor indicates the presence of a primary amine.

Caution: Isocyanides are toxic and have a very unpleasant smell. This experiment should be performed in a well-ventilated fume hood.

Quantitative Determination of Amino Acids: Ninhydrin Test

Principle: Ninhydrin reacts with the alpha-amino group of primary and secondary amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically. Proline and hydroxyproline, being imino acids, yield a yellow-colored product.[1]

Materials:

-

Amino acid sample solution

-

Ninhydrin reagent (2% in ethanol or acetone)

-

Distilled water

-

Test tubes

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a 1% solution of the amino acid sample in distilled water.

-

Pipette 1 mL of the sample solution into a clean test tube.

-

Add a few drops (approximately 0.2 mL) of the 2% ninhydrin solution to the test tube.

-

Mix the contents thoroughly.

-

Place the test tube in a boiling water bath for 5 minutes.

-

Allow the solution to cool to room temperature.

-

Dilute the solution with an appropriate solvent (e.g., 50% ethanol) to a suitable volume.

-

Measure the absorbance of the solution at 570 nm (for the purple product) or 440 nm (for the yellow product) using a spectrophotometer.

-

The concentration of the amino acid can be determined by comparing the absorbance to a standard curve prepared with known concentrations of a standard amino acid.

Spectrophotometric Determination of Primary Amines: o-Phthalaldehyde (OPA) Assay

Principle: In the presence of a thiol (e.g., 2-mercaptoethanol), o-phthalaldehyde reacts with primary amines to form a fluorescent isoindole derivative that also absorbs light in the UV-visible region. This allows for the sensitive spectrophotometric quantification of primary amines.

Materials:

-

Amine-containing sample

-

o-Phthalaldehyde (OPA) reagent solution (e.g., 1 mg/mL in a suitable buffer)

-

2-Mercaptoethanol

-

Borate buffer (pH 9.5-10.5)

-

Spectrophotometer

Procedure:

-

Prepare the OPA working reagent by mixing the OPA solution with 2-mercaptoethanol in the borate buffer. This reagent should be freshly prepared.

-

Add a small volume of the amine-containing sample to a cuvette.

-

Add the OPA working reagent to the cuvette and mix quickly.

-

The reaction proceeds rapidly at room temperature. Measure the absorbance at approximately 340 nm within 1-2 minutes of mixing.

-

Quantify the amine concentration by comparing the absorbance to a standard curve prepared using a known primary amine standard.

Quantitative Determination of Hydroxyl Groups: Hydroxyl Value by Titration (Based on ASTM E222)

Principle: The hydroxyl groups in a sample are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of potassium hydroxide. A blank titration is performed without the sample. The difference in the amount of KOH used in the blank and the sample titrations is proportional to the amount of hydroxyl groups in the sample.

Materials:

-

Sample containing hydroxyl groups

-

Acetylation reagent (acetic anhydride in pyridine)

-

Standardized potassium hydroxide (KOH) solution in ethanol

-

Phenolphthalein indicator

-

Pyridine

-

Water

-

Erlenmeyer flasks with reflux condensers

-

Heating mantle or water bath

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the sample into an Erlenmeyer flask.

-

Acetylation: Add a precise volume of the acetylation reagent to the flask. Attach a reflux condenser.

-

Blank Preparation: In a separate flask, add the same precise volume of the acetylation reagent (this is the blank). Attach a reflux condenser.

-

Reaction: Heat both flasks in a water bath or on a heating mantle at a specified temperature (e.g., 98 ± 2 °C) for a defined period (e.g., 1 hour) to allow for complete acetylation.

-

Hydrolysis: Cool the flasks and add a specific amount of water through the condensers to hydrolyze the excess acetic anhydride.

-

Titration: After cooling to room temperature, add a few drops of phenolphthalein indicator to each flask. Titrate the contents of each flask with the standardized ethanolic KOH solution to a pink endpoint that persists for at least 15 seconds.

-

Calculation: The hydroxyl value (mg KOH/g sample) is calculated using the following formula: Hydroxyl Value = [((B - S) x N x 56.1) / W] Where:

-

B = volume of KOH solution required for the blank (mL)

-

S = volume of KOH solution required for the sample (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Visualizing the Roles of Amino and Hydroxyl Groups in Biological Systems

The reactivity of amino and hydroxyl groups is central to many biological processes, including signal transduction and drug metabolism. Graphviz diagrams are used here to illustrate these complex relationships.

Signaling Pathways

Receptor Tyrosine Kinase (RTK) Signaling Pathway: Many growth factor receptors are RTKs. The hydroxyl group of tyrosine residues in the intracellular domain of these receptors is crucial for their function. Upon ligand binding, the receptors dimerize and autophosphorylate on specific tyrosine residues. These phosphotyrosine residues then serve as docking sites for downstream signaling proteins containing SH2 domains, initiating intracellular signaling cascades that regulate cell proliferation, survival, and differentiation.

Serine/Threonine Kinase Signaling Pathway: This class of kinases phosphorylates the hydroxyl group of serine or threonine residues on target proteins. This phosphorylation event acts as a molecular switch, altering the protein's conformation and, consequently, its activity, localization, or interaction with other proteins. The TGF-β signaling pathway is a classic example, where the receptor itself is a serine/threonine kinase that phosphorylates Smad proteins, leading to their translocation to the nucleus and regulation of gene expression.

Experimental Workflow

Site-Directed Mutagenesis: This experimental workflow is commonly used to investigate the role of specific amino acid residues, including those with amino and hydroxyl groups. By changing a specific amino acid, researchers can assess its importance for protein structure, function, or interaction with other molecules. The process typically involves designing primers with the desired mutation, using PCR to amplify a plasmid containing the gene of interest with the mutation, removing the original template DNA, and then transforming the mutated plasmid into bacteria for replication.

Drug Metabolism

Metabolism of Acetaminophen: The metabolism of many drugs involves the modification of amino and hydroxyl groups. Acetaminophen (paracetamol) is a prime example. The hydroxyl group is a key site for Phase II metabolism, where it undergoes glucuronidation and sulfation to form water-soluble conjugates that are readily excreted. A minor but critical pathway involves the oxidation of the molecule by cytochrome P450 enzymes to a reactive intermediate, which is then detoxified by conjugation with glutathione. The amino group is part of an amide functionality which is relatively stable but is involved in the formation of the toxic metabolite.

Conclusion

The amino and hydroxyl groups are not merely passive structural components but are dynamic functional groups whose reactivity is central to the efficacy and safety of pharmaceuticals. A deep, quantitative understanding of their properties, coupled with robust analytical methods for their characterization, empowers drug development professionals to design molecules with optimized pharmacokinetic and pharmacodynamic profiles. The principles and methodologies outlined in this guide serve as a foundational resource for leveraging the potential of these critical functional groups in the pursuit of novel and improved therapies.

References

Navigating the Nexus of Utility and Risk: A Technical Guide to the Health and Safety of Aminophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Aminophenol derivatives represent a cornerstone in various industrial and pharmaceutical applications, from the synthesis of dyes and photographic chemicals to their celebrated role as analgesics and antipyretics. However, their utility is intrinsically linked to a spectrum of health and safety considerations that demand rigorous understanding and careful management. This in-depth technical guide provides a comprehensive overview of the toxicological profiles, experimental safety assessments, and molecular mechanisms of action for key aminophenol derivatives, including ortho-aminophenol (o-aminophenol), meta-aminophenol (m-aminophenol), para-aminophenol (p-aminophenol), and its widely recognized N-acetylated derivative, paracetamol (acetaminophen).

Quantitative Toxicological Data Summary

A critical aspect of risk assessment involves the quantitative analysis of toxicological endpoints. The following tables summarize key data for o-, m-, p-aminophenol, and paracetamol, facilitating a comparative understanding of their relative toxicities.

Table 1: Acute Toxicity Data for Aminophenol Derivatives

| Compound | Species | Route | LD50 | Reference |

| o-Aminophenol | Rat | Oral | 1250 mg/kg | [1] |

| Mouse | Oral | 1300 mg/kg | [1] | |

| m-Aminophenol | Rat | Oral | 812-1000 mg/kg | [2] |

| Mouse | Oral | 920 mg/kg | [3] | |

| p-Aminophenol | Rat | Oral | 375-1270 mg/kg | [4] |

| Mouse | Oral | 1550 mg/kg | [4] | |

| Paracetamol | Rat | Oral | 1944-2404 mg/kg | [5][6] |

| Mouse | Oral | 338 mg/kg | [5] |

Table 2: Subchronic Oral Toxicity of Aminophenol Derivatives in Rats

| Compound | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| o-Aminophenol | 30 days | 5 mg/kg/day | 15 mg/kg/day | Increased thyroid weight | [7] |

| m-Aminophenol | 90 days | 240 mg/kg/day | 720 mg/kg/day | Hemolytic anemia, liver and kidney toxicity, tremors | [3] |

| p-Aminophenol | 28 days | 20 mg/kg/day | 100 mg/kg/day | Brown urine, increased epithelial cells in urine, basophilic renal tubules | |

| 13 weeks | 10 mg/kg bw/day | 30 mg/kg bw/day | Not specified | ||

| Paracetamol | 100 days | - | 0.77 g/kg/day (LD50) | Listlessness, pallor, inhibition of growth, diuresis, aciduria, testicular atrophy, hepatic necrosis, nephritis |

Table 3: Genotoxicity and Carcinogenicity of Aminophenol Derivatives

| Compound | Genotoxicity Summary | Carcinogenicity Summary | Reference |

| o-Aminophenol | Weakly positive in some bacterial mutagenicity tests. May cause DNA damage and clastogenic effects. | Inadequate evidence in experimental animals. | [1] |

| m-Aminophenol | Not considered to be genotoxic based on the weight of evidence from in vitro and in vivo studies. | Not expected to be carcinogenic. | [2] |

| p-Aminophenol | Mixed results in genotoxicity studies, suggesting some potential for DNA effects. | Inadequate information to assess carcinogenic potential. | |

| Paracetamol | Does not cause gene mutations in bacteria or mammalian cells. Can cause chromosomal damage at high, toxic concentrations. | Not classifiable as to its carcinogenicity to humans (IARC Group 3). Limited evidence in experimental animals at toxic doses. |

Table 4: Developmental and Reproductive Toxicity of Aminophenol Derivatives in Rats

| Compound | Key Findings | Reference |

| o-Aminophenol | NOAEL of 70 mg/kg-day for maternal and developmental toxicity. | [7] |

| m-Aminophenol | No evidence of teratogenic or embryofetal toxicity at doses up to the highest tested (1.0% in diet), although maternal toxicity was observed. | |

| p-Aminophenol | Unlikely to be teratogenic. At high doses (500 mg/kg/day), general and reproductive/developmental toxicity observed, including decreased pup viability. NOAEL for reproductive/developmental effects: 100 mg/kg/day. | |

| Paracetamol | No consistent evidence of adverse effects on development or the reproductive system at therapeutic doses in rodents. Some studies suggest prenatal exposure may impair masculinization of the male brain and behavior in mice. |

Experimental Protocols: Methodologies for Safety Assessment

The toxicological data presented above are derived from a variety of standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing future studies.

In Vivo Rodent Micronucleus Assay

This assay is a primary in vivo test for genotoxicity, detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates induced chromosome damage.

Generalized Protocol:

-

Animal Model: Typically, male and/or female rats or mice are used.

-

Dosing: The test substance is administered at three dose levels, usually once or twice at 24-hour intervals. The route of administration (e.g., oral gavage, intraperitoneal injection) should be appropriate for the substance being tested.

-

Sample Collection: Approximately 24 hours after the final dose, bone marrow or peripheral blood is collected.

-

Slide Preparation and Staining: The collected cells are smeared onto microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize the micronuclei.

-

Analysis: A predetermined number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

-

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group is considered a positive result.

Developmental and Reproductive Toxicity Screening Study (OECD TG 421)

This study provides initial information on the potential effects of a substance on reproduction and development.

Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and early lactation. The effects on mating behavior, fertility, pregnancy, maternal behavior, and the development of the offspring are observed.

Generalized Protocol:

-

Animal Model: Typically, rats are used.

-

Dosing: The test substance is administered daily by an appropriate route (e.g., gavage) to males for at least 14 days before mating and throughout the mating period, and to females for 14 days before mating, throughout mating, gestation, and up to day 3 of lactation.

-

Observations:

-

Parental Animals: Clinical signs, body weight, food consumption, mating performance, fertility, and gestation length are recorded.

-

Offspring: Number of live and dead pups, pup weight, sex, and viability are recorded at birth and during early lactation. Gross external abnormalities are noted.

-

-

Necropsy: Parental animals and offspring are subjected to a gross necropsy. Reproductive organs of the parents and any abnormal tissues are examined histopathologically.

-

Data Interpretation: Adverse effects on reproductive performance (e.g., decreased fertility, increased pre- or post-implantation loss) or developmental parameters (e.g., reduced pup viability, decreased pup body weight, increased incidence of malformations) at doses that are not excessively maternally toxic are considered evidence of reproductive or developmental toxicity.

Molecular Mechanisms and Signaling Pathways

The toxicity of aminophenol derivatives is intrinsically linked to their metabolic activation and subsequent interaction with cellular macromolecules. The following sections and diagrams illustrate the key pathways involved.

Paracetamol (Acetaminophen) and p-Aminophenol: Hepatotoxicity and Nephrotoxicity

The toxicity of paracetamol is a classic example of metabolic activation to a reactive intermediate. At therapeutic doses, paracetamol is primarily metabolized via glucuronidation and sulfation to non-toxic conjugates that are excreted. A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores, allowing NAPQI to bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

p-Aminophenol, a metabolite of paracetamol, is a known nephrotoxin. Its toxicity is also linked to metabolic activation and glutathione conjugation. In the kidney, p-aminophenol can be oxidized to a reactive quinoneimine intermediate. This intermediate can be conjugated with GSH, but the resulting conjugate can be further processed by enzymes such as γ-glutamyl transpeptidase and β-lyase in the proximal tubules, leading to the formation of a reactive thiol that is toxic to renal cells.

o-Aminophenol: Metabolism and Potential for Genotoxicity

The metabolism of o-aminophenol in human erythrocytes involves its rapid conversion to 2-aminophenoxazine-3-one, a reaction catalyzed by oxyhemoglobin and methemoglobin. This process is coupled with the oxidation and reduction of hemoglobin. While the direct link to genotoxicity is not fully elucidated in all cell types, the formation of reactive intermediates during its metabolism could potentially lead to DNA damage.

m-Aminophenol: Proposed Mechanism of Hemolytic Anemia

m-Aminophenol is associated with hemolytic anemia. While the precise molecular pathway is complex and not fully understood, it is hypothesized that m-aminophenol or its metabolites can induce oxidative stress within erythrocytes. This oxidative stress can lead to the oxidation of hemoglobin to methemoglobin, which is incapable of carrying oxygen, and damage to the red blood cell membrane, ultimately leading to hemolysis. The process may involve the depletion of intracellular glutathione (GSH), which is crucial for protecting the cell from oxidative damage.

Conclusion

The aminophenol derivatives, while indispensable in many scientific and consumer applications, present a range of health and safety challenges that necessitate a thorough understanding of their toxicological profiles. Paracetamol and p-aminophenol exhibit well-characterized mechanisms of toxicity primarily involving metabolic activation and glutathione depletion, leading to organ-specific damage. The toxicity of o- and m-aminophenol is less definitively mapped at the molecular level but appears to involve metabolic activation leading to potential genotoxicity and oxidative stress-induced hemolysis, respectively. This guide provides a foundational resource for researchers and professionals, emphasizing the importance of quantitative data, detailed experimental understanding, and mechanistic insights in the safe handling and development of products containing these compounds. Continued research into the precise molecular signaling pathways will be crucial for developing safer alternatives and more effective mitigation strategies for accidental or intentional overexposure.

References

- 1. Hemolytic Anemia: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. Genotoxicity studies with paracetamol [ouci.dntb.gov.ua]

- 4. The metabolism of aminophenols in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemolytic anemia - Wikipedia [en.wikipedia.org]

- 6. nps.org.au [nps.org.au]

- 7. Mechanism of o-aminophenol metabolism in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Aminophenols: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminophenols are a versatile class of organic compounds characterized by a benzene ring bearing both an amino (-NH2) and a hydroxyl (-OH) group, along with other substituents. This unique structural arrangement imparts a rich chemical reactivity and a diverse range of biological activities, making them crucial intermediates in the pharmaceutical, dye, and polymer industries. In the realm of drug development, substituted aminophenols are of paramount importance, with para-aminophenol derivatives being the cornerstone of widely used analgesic and antipyretic drugs like paracetamol (acetaminophen). The exploration of ortho- and meta-aminophenol derivatives has further broadened their therapeutic potential, revealing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

This technical guide provides a comprehensive review of substituted aminophenols, focusing on their synthesis, quantitative structure-activity relationships, and mechanisms of action. It is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the aminophenol scaffold.

Synthesis of Substituted Aminophenols

The synthesis of substituted aminophenols can be broadly categorized by the relative positions of the amino and hydroxyl groups. The most common methods involve the reduction of nitrophenols or the electrophilic substitution of aminophenols.

A prevalent method for the synthesis of p-aminophenol derivatives involves the reduction of the corresponding p-nitrophenol.[1] A classic example is the synthesis of paracetamol, where p-aminophenol is acetylated using acetic anhydride.[1] The p-aminophenol precursor is often prepared by the reduction of 4-nitrophenol.

For o-aminophenol derivatives, a multi-step synthesis starting from o-nitrophenol is common.[2] This can involve microwave-assisted reactions to shorten reaction times.[2] The reduction of the nitro group is a key step, which can be achieved using reagents like sodium dithionite.[2]

The synthesis of m-aminophenol derivatives can be more challenging. One reported method involves a copper-catalyzed reaction of N-alkoxy-2-methylanilines with alcohols, proceeding through a[3][4]-rearrangement and an oxa-Michael addition cascade.[5] Another approach is the aminolysis of resorcinol.[6]

A general synthetic workflow for preparing and testing substituted aminophenols is depicted below.

Biological Activities and Quantitative Data

Substituted aminophenols exhibit a wide spectrum of biological activities. The following tables summarize some of the reported quantitative data for various derivatives.

Antioxidant Activity

| Compound ID | Assay | SC50 (µg/mL) | Reference |

| 6a | DPPH | 12.23 | [2] |

| 6b | DPPH | 22.96 | [2] |

| Ascorbic Acid (Standard) | DPPH | 11.5 | [2] |

Anti-inflammatory Activity

The anti-inflammatory effects of substituted aminophenols are often evaluated using the carrageenan-induced paw edema model.

Analgesic Activity

The analgesic properties are frequently assessed using the hot plate test and the acetic acid-induced writhing test. For instance, certain para-aminophenol derivatives have been shown to suppress the nociceptive response in the Randall-Selitto and Hot plate tests in rats with zymosan-induced arthritis by 21-48% and 8-42%, respectively.[7]

Key Signaling Pathways

The therapeutic effects of substituted aminophenols are mediated through various signaling pathways. A notable example is the mechanism of action of paracetamol and its metabolites.

Endocannabinoid System in Paracetamol-Induced Analgesia

Paracetamol is metabolized in the liver to various compounds, with a small fraction deacetylated to p-aminophenol.[8] In the central nervous system, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoyl-phenolamine (AM404).[8][9] AM404 is a key player in the analgesic effect of paracetamol. It acts as an indirect agonist of cannabinoid receptor 1 (CB1) by inhibiting the reuptake of the endocannabinoid anandamide, thereby increasing its concentration and action at CB1 receptors.[8][10] This endocannabinoid-dependent signaling reinforces the descending serotonergic pathways, contributing to pain suppression.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of substituted aminophenols.

Synthesis of o-Aminophenol Derivatives (Example Protocol)

This protocol is a general representation based on the synthesis of compounds 6a and 6b as described in the literature.[2]

-

Step 1: Schiff Base Formation: A solution of a substituted 5-nitrovanillin (1 equivalent) and a substituted aniline (1.25 equivalents) in dimethylformamide (DMF) is treated with a few drops of acetic acid. The mixture is irradiated in a domestic microwave oven at 400W for approximately 4 minutes. The product is recrystallized from ethanol.

-

Step 2: Reduction of the Schiff Base: The product from Step 1 is dissolved in methanol, and sodium borohydride (NaBH4) is added portion-wise at room temperature. The reaction mixture is stirred for 30 minutes. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield the product.

-

Step 3: Acylation: The product from Step 2 is dissolved in a suitable solvent, and an acylating agent (e.g., an acid chloride) is added in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified.

-

Step 4: Reduction of the Nitro Group: The product from Step 3 is dissolved in ethanol, and an aqueous solution of sodium dithionite (Na2S2O4) is added. The mixture is refluxed for several hours. After cooling, the product is extracted and purified to yield the final o-aminophenol derivative.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing anti-inflammatory activity.[3][11][12]

-

Animals: Male Wistar rats (180-220 g) are used. The animals are fasted overnight with free access to water.

-

Grouping and Dosing: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 5 mg/kg, i.p.), and test groups receiving various doses of the substituted aminophenol derivatives. The test compounds are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Hot Plate Test for Analgesia

This method is used to evaluate centrally acting analgesics.[13][14][15][16]

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C) is used.

-

Animals: Mice (20-30 g) are used.

-

Procedure: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Dosing and Measurement: The reaction time is measured before (basal) and at various time points (e.g., 15, 30, 60, 90, 120 minutes) after the administration of the test compound or a standard drug (e.g., tramadol).

-

Evaluation: An increase in the reaction time compared to the basal time indicates an analgesic effect.

DPPH Radical Scavenging Assay

This is a common in vitro method to determine antioxidant activity.[17][18]

-

Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A standard antioxidant (e.g., ascorbic acid or gallic acid) is used for comparison.

-

Procedure: a. In a 96-well microplate, add a small volume (e.g., 10 µL) of various concentrations of the test compound or standard to the wells. b. Add the DPPH solution (e.g., 190 µL) to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The SC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

MTT Assay for Cytotoxicity

This assay assesses the effect of a compound on cell viability.[19][20][21]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the substituted aminophenol derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion